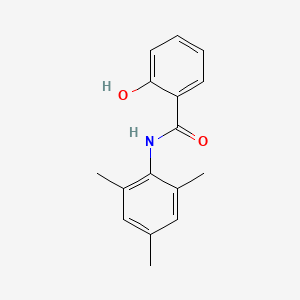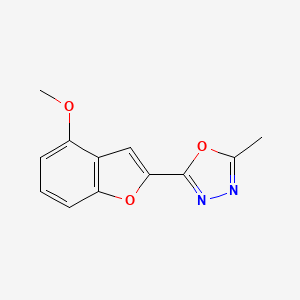
2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole is a compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole has been studied extensively. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway (Chen et al., 2014). It has also been shown to generate singlet oxygen when exposed to light, which can lead to cell death in cancer cells (Chen et al., 2017).
Biochemical and Physiological Effects
2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo (Chen et al., 2014). It has also been shown to induce apoptosis in cancer cells (Chen et al., 2014). Additionally, this compound has been shown to be a potent photosensitizer in photodynamic therapy (Chen et al., 2017).
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole in lab experiments is its potential as a photosensitizer in photodynamic therapy. This compound has been shown to be a potent photosensitizer and could be used to selectively kill cancer cells (Chen et al., 2017). One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to cancer cells, but it may also be toxic to healthy cells (Chen et al., 2014).
Future Directions
There are several future directions for research on 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole. One direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential as a photosensitizer in combination with other therapies for cancer treatment. Additionally, this compound could be modified to improve its selectivity and reduce its toxicity to healthy cells. Finally, this compound could be studied for its potential use in other areas of scientific research such as materials science and catalysis.
Conclusion
2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that has been studied for its potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been shown to have antitumor activity, potential use as a fluorescent probe, and potential use as a photosensitizer in photodynamic therapy. While this compound has several advantages for lab experiments, it also has limitations related to its potential toxicity. Future research directions include studying its potential as a photosensitizer in combination with other therapies, modifying its structure to improve selectivity and reduce toxicity, and exploring its potential use in other areas of scientific research.
Scientific Research Applications
2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole has been studied for its potential applications in scientific research. It has been shown to have antitumor activity in vitro and in vivo (Chen et al., 2014). It has also been studied for its potential use as a fluorescent probe for detecting metal ions (Zhang et al., 2019). Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy (Chen et al., 2017).
properties
IUPAC Name |
2-(4-methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-7-13-14-12(16-7)11-6-8-9(15-2)4-3-5-10(8)17-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVZBOBPVFQFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,8aS)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B3326989.png)
![2-Amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carbonitrile](/img/structure/B3326995.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide](/img/structure/B3327000.png)
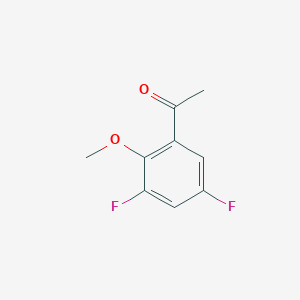
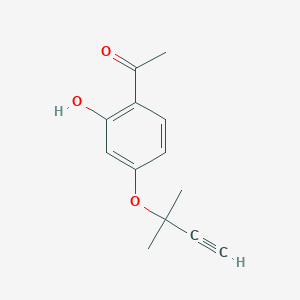
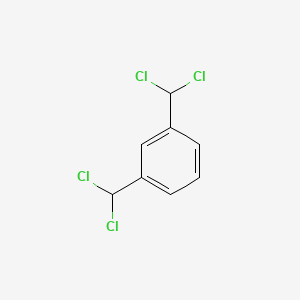
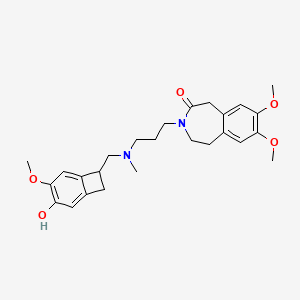
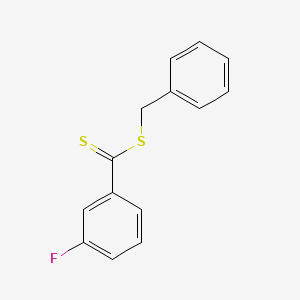

![6-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3327050.png)


![[3,3'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B3327074.png)
